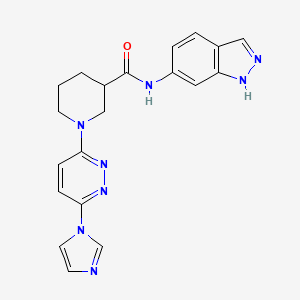
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(1H-indazol-6-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(1H-indazol-6-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(1H-indazol-6-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(1H-indazol-6-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity :
- Lv et al. (2017) reported the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. The study identified compounds with potent scaffolds and acceptable safety indices, contributing to antimycobacterial research (Lv et al., 2017).
Antihistaminic Activity and Eosinophil Infiltration Inhibitors :
- Gyoten et al. (2003) synthesized a series of compounds including imidazo[1,2-b]pyridazines, which exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. One compound, in particular, showed potent antihistaminic activity and inhibited eosinophil infiltration in an animal model, suggesting potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Functionalization Reactions in Chemical Synthesis :
- Yıldırım et al. (2005) explored the functionalization reactions of certain carboxylic acids and acid chlorides with aminopyridine, leading to the formation of compounds like 3H-imidazo[4,5-b] pyridine derivatives. This study contributes to the understanding of reaction mechanisms and synthesis pathways in organic chemistry (Yıldırım et al., 2005).
Antimycobacterial Lead Series :
- Ramachandran et al. (2013) identified imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead from a focused library screening against Mycobacterium tuberculosis. This study highlights the selective inhibitors of M. tuberculosis with no activity on gram-positive or gram-negative pathogens (Ramachandran et al., 2013).
Labeling of Bioactive Molecules :
- Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes, including compounds with imidazole and pyridine derivatives. This study provides insights into labeling bioactive molecules with potential applications in medical imaging or targeted drug delivery (Mundwiler et al., 2004).
Antiviral Drug Discovery :
- De Clercq (2009) reviewed antiviral drug discovery, including compounds such as {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine}. This highlights the potential applications of imidazo[1,2-a]pyridine derivatives in antiviral therapies (De Clercq, 2009).
properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(1H-indazol-6-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(23-16-4-3-14-11-22-24-17(14)10-16)15-2-1-8-27(12-15)18-5-6-19(26-25-18)28-9-7-21-13-28/h3-7,9-11,13,15H,1-2,8,12H2,(H,22,24)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDPWQTZUAXKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(1H-indazol-6-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

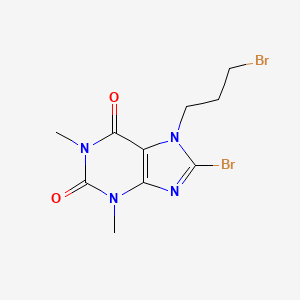
![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)

![Potassium [(3-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2824234.png)
![[3-(2,2-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride](/img/structure/B2824235.png)
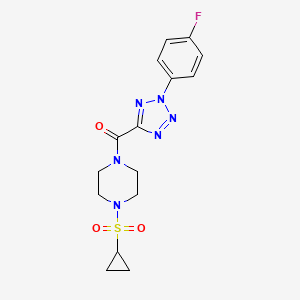
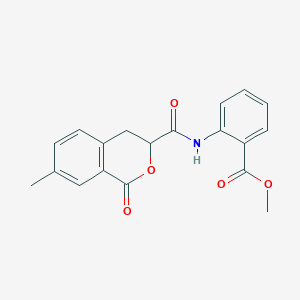
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2824241.png)
![2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2824244.png)
![Methyl (1R)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylate;hydrochloride](/img/structure/B2824245.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2824247.png)

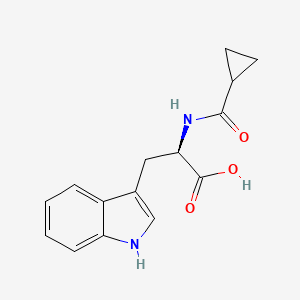
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2824253.png)